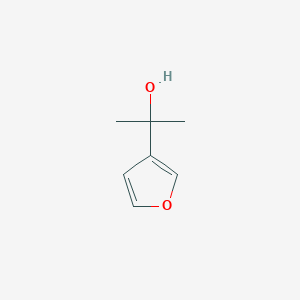

2-(Furan-3-yl)propan-2-ol

Description

Properties

Molecular Formula |

C7H10O2 |

|---|---|

Molecular Weight |

126.15 g/mol |

IUPAC Name |

2-(furan-3-yl)propan-2-ol |

InChI |

InChI=1S/C7H10O2/c1-7(2,8)6-3-4-9-5-6/h3-5,8H,1-2H3 |

InChI Key |

SAKBHTQAACRFAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=COC=C1)O |

Origin of Product |

United States |

Preparation Methods

Reduction of 3-Furanyl Carbonyl Compounds

One of the most straightforward approaches to synthesize this compound involves the reduction of 3-furanyl ketones or aldehydes using borohydride reagents.

- Reducing Agents: Sodium borohydride (NaBH4) is preferred due to its selectivity and mild reaction conditions. Lithium aluminum hydride (LiAlH4) can also be used but requires stricter anhydrous conditions.

- Solvents: Polar solvents such as ethanol or tetrahydrofuran (THF) facilitate the reduction process.

- Quenching: After reduction, quenching with complexing agents like diethanolamine hydrochloride or ammonium chloride helps remove residual boron compounds, improving product purity and minimizing side reactions.

- Temperature: Typically, reactions proceed at room temperature or slightly elevated temperatures (25–100 °C) with agitation.

This method yields a mixture of stereoisomers of this compound, which can be isolated or used directly in further synthesis steps.

Organometallic Addition to 3-Furanyl Aldehydes

Another common synthetic route involves the addition of organometallic reagents to 3-furanyl aldehydes:

- Preparation of 3-Furanyl Aldehydes: These can be synthesized by formylation of furan derivatives or via Knoevenagel condensation followed by decarboxylation.

- Organometallic Reagents: Grignard reagents (e.g., methylmagnesium bromide or isopropylmagnesium bromide) or organolithium reagents (e.g., methyllithium) add to the aldehyde carbonyl to form the corresponding secondary or tertiary alcohol after aqueous workup.

- Reaction Conditions: Typically conducted in anhydrous ether solvents under inert atmosphere to prevent reagent decomposition.

- Advantages: This method allows the introduction of various alkyl groups at the propanol position, enabling structural diversity.

This approach is useful for preparing this compound derivatives with specific alkyl substitutions.

Comparative Table of Preparation Methods

Analysis of Reaction Parameters and Optimization

- Solvent Choice: Polar solvents like ethanol and THF improve solubility of both substrates and reagents, enhancing reaction rates and yields.

- Temperature Control: Mild temperatures (25–100 °C) prevent decomposition of sensitive furan rings and minimize side reactions.

- Quenching Agents: Use of diethanolamine hydrochloride or ammonium chloride post-reduction ensures removal of boron residues, improving product purity.

- Stereoselectivity: Catalytic hydrogenation offers better stereocontrol compared to borohydride reductions, which typically produce racemic mixtures.

- Purification: Removal of residual sulfonylating agents and by-products via aqueous washing, pH adjustment, and filtration is critical in sulfonylation-based methods.

Chemical Reactions Analysis

Oxidative Dearomatization and Cyclization

Under oxidative conditions, 2-(furan-3-yl)propan-2-ol undergoes dearomatization of the furan ring, forming conjugated dienone intermediates. These intermediates cyclize via acid-catalyzed pathways to yield functionalized furans or tricyclic structures.

Key Findings:

-

Acid-Catalyzed Cyclodehydration :

Treatment with trifluoroacetic acid (TFA) in CH₂Cl₂ induces cyclodehydration, forming α,β-unsaturated ketones (e.g., 3a in Scheme 3 of ). The reaction proceeds via a proposed spiro-intermediate (Figure 1) .

| Condition | Product | Yield (%) | Isomer Ratio (Z:E) |

|---|---|---|---|

| TFA in CH₂Cl₂, 25°C | α,β-Unsaturated ketone (3a ) | 72 | 89:11 |

Acid-Mediated Rearrangements

The secondary alcohol group participates in acid-catalyzed rearrangements, leading to furan ring modifications.

Mechanistic Insights:

-

Hydroxy Group Activation :

Protonation of the hydroxyl group enhances electrophilicity, facilitating nucleophilic attack by adjacent carbonyl groups. This results in furan ring contraction or expansion . -

Stereochemical Dependence :

The geometry of intermediates (e.g., Z- vs. E-isomers) significantly impacts reaction outcomes. For example, Z-configured intermediates cyclize efficiently, while E-isomers show limited reactivity .

Synthetic Utility in Heterocycle Formation

This compound serves as a precursor for synthesizing pharmacologically relevant heterocycles.

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from related furan alcohols due to steric and electronic factors:

| Compound | Key Reactivity Difference |

|---|---|

| 2-(Furan-2-yl)propan-2-ol | Faster electrophilic substitution at C5 of furan ring |

| 1-(Furan-3-yl)ethanol | Higher susceptibility to oxidation (primary vs. secondary alcohol) |

Scientific Research Applications

2-(Furan-3-yl)propan-2-ol is a compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a furan ring and propanol group, makes it a versatile building block for various applications.

Scientific Research Applications

Chemistry this compound serves as a crucial intermediate in synthesizing complex organic molecules. The furan ring within its structure can participate in various chemical reactions, influencing its biological activity through interactions with enzymes or receptors, leading to changes in cellular processes. For example, it can be used in the synthesis of substituted furans, which are of interest to many research groups .

Biology This compound is investigated for its potential biological activities, including antimicrobial and antifungal properties. Studies focus on how it interacts with specific molecular targets and pathways to exert these effects.

Medicine Researches explore the potential therapeutic effects of this compound, particularly in developing new drugs. One study identified this compound as a potential metabolite in human hepatocytes . Furthermore, the (3R,3aS,6aR) hexahydrofuro[2,3-b]furan-3-oxy radical, a moiety related to furans, is a pharmacologically important component in retroviral protease inhibitors such as darunavir .

Industry this compound is utilized in the production of fine chemicals and as a building block in organic synthesis. It can be synthesized through the reduction of 2-(Furan-3-yl)propan-2-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), typically in an inert solvent like tetrahydrofuran (THF) under controlled temperatures. Industrial production may involve catalytic hydrogenation of 2-(Furan-3-yl)propan-2-one using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure.

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s furan ring can participate in various chemical reactions, influencing its biological activity. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Isomers and Analogs

- 3-(Furan-2-yl)propan-1-ol (CAS 26908-23-6): Structural Differences: The hydroxyl group is at the primary carbon (propan-1-ol), and the furan substituent is at the 2-position. Properties: Molecular weight 126.16 g/mol (C₇H₁₀O₂), stored at 2–8°C. Limited boiling point data suggests lower thermal stability compared to tertiary alcohols .

- 3-(Furan-2-yl)prop-2-en-1-ol (CAS 79380-02-2): Structural Differences: Contains a propenol chain (allylic alcohol) conjugated to the furan ring, enhancing electrophilic reactivity. Molecular weight 124.14 g/mol (C₇H₈O₂) .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 2-(Furan-3-yl)propan-2-ol* | C₇H₁₀O₂ | ~126.16 (estimated) | Tertiary alcohol, furan-3-yl substituent |

| 3-(Furan-2-yl)propan-1-ol | C₇H₁₀O₂ | 126.16 | Primary alcohol, furan-2-yl substituent |

| 3-(Furan-2-yl)prop-2-en-1-ol | C₇H₈O₂ | 124.14 | Allylic alcohol, conjugated system |

*Estimated based on analogs.

Pharmaceutical Derivatives

- Reproxalap (2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol): Structural Differences: The furan ring is replaced by a chloroquinoline group, enhancing aromatic π-stacking and hydrogen-bonding capabilities. Molecular weight 236.70 g/mol (C₁₂H₁₃ClN₂O) . Activity: As a drug candidate, reproxalap’s quinoline moiety likely targets specific enzymatic pathways, contrasting with furan’s role in modulating solubility and metabolic stability.

- Compounds 10 and 11 (Molecules, 2010): Structural Features: Indole-based propan-2-ol derivatives with methoxy and phenoxy substituents. Activity: Demonstrated α₁-, α₂-, and β₁-adrenoceptor binding affinity, suggesting that propan-2-ol frameworks enhance receptor interaction .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(Furan-3-yl)propan-2-ol, and how can reaction conditions be optimized?

- Methodology : Begin with nucleophilic substitution or Grignard reactions using furan-3-carbaldehyde derivatives. Optimize solvent polarity (e.g., THF or diethyl ether) and temperature (40–60°C) to favor tertiary alcohol formation. Monitor reaction progress via TLC or GC-MS. Post-synthesis, purify via fractional distillation (boiling point ~200–220°C inferred from analogs ) and characterize using (δ 1.3 ppm for tert-butyl protons, δ 6.2–7.5 ppm for furan protons) .

- Safety : Follow protocols for handling volatile organics: use fume hoods, PPE (gloves, goggles), and inert atmospheres to avoid side reactions .

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Workflow :

- Spectroscopy : Compare peaks (e.g., 70–75 ppm for tertiary alcohol carbon, 110–150 ppm for furan carbons) to computational predictions (DFT/B3LYP/6-31G*) .

- Chromatography : Use HPLC with a C18 column (mobile phase: 70:30 acetonitrile/water) to assess purity (>95%) .

- Mass Spec : Validate molecular ion [M+H]+ at m/z 139 (CHO) .

Advanced Research Questions

Q. What strategies address conflicting spectroscopic data for this compound derivatives?

- Root Cause Analysis :

- Isomerism : Check for diastereomers or tautomers (e.g., keto-enol shifts in furan derivatives) using variable-temperature NMR .

- Impurities : Quantify residual solvents (e.g., THF) via headspace GC-MS and recalibrate synthetic steps .

- Resolution : Employ chiral chromatography (e.g., Chiralpak AD-H column) if enantiomers are suspected .

Q. How do computational models predict the reactivity of this compound in catalytic systems?

- Methodology :

- QSAR/QSPR : Use Gaussian or ORCA to calculate Fukui indices, identifying nucleophilic sites (e.g., oxygen in furan ring) .

- MD Simulations : Model adsorption on metal catalysts (e.g., Pd/C) to predict hydrogenation efficiency .

Q. What are the challenges in scaling up enantioselective synthesis of this compound?

- Key Issues :

- Chiral Induction : Screen chiral ligands (e.g., BINOL derivatives) for asymmetric catalysis; monitor enantiomeric excess (ee) via polarimetry .

- Process Safety : Assess exothermicity using DSC/TGA and implement controlled batch reactors to mitigate thermal runaway .

Safety and Best Practices

Q. What are the critical hazards associated with this compound, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.